2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Description
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a heterocyclic compound featuring a fused benzoxazine core with a nitrile group at position 6 and a methyl substituent at position 2. This structure is integral to its physicochemical properties and biological relevance.
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-10(13)12-8-4-7(5-11)2-3-9(8)14-6/h2-4,6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFXBSSSXXBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the cyclization of N-methyl-2-aminophenol derivatives with chloroacetyl chloride to construct the benzoxazinone core. The nitrile group is introduced via a pre-functionalized starting material.
Procedure
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Starting Material Preparation : 2-Amino-5-cyanophenol is methylated at the amine group using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methyl-2-amino-5-cyanophenol.
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Cyclization : The methylated derivative reacts with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux with aqueous NaHCO₃. This forms the 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,oxazine-6-carbonitrile.
Reaction Conditions :
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Temperature: 80–100°C
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Time: 6–8 hours
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Yield: 60–70%
Advantages
Limitations
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Requires multi-step synthesis for starting material preparation.
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Sensitivity of the nitrile group to strong acids/bases may limit yield optimization.
Nucleophilic Aromatic Substitution
Reaction Overview
A bromo-substituted benzoxazinone intermediate undergoes cyanide substitution at position 6 to introduce the nitrile group.
Procedure
Reaction Conditions :
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Temperature: 120°C
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Catalyst: CuCN (1.2 equiv)
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Yield: 50–65%
Advantages
Limitations
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Risk of over-alkylation or side reactions at the oxazinone ring.
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Requires rigorous purification to remove copper residues.
Palladium-Catalyzed Carbonylation
Reaction Overview
This one-pot method utilizes ortho-iodophenol derivatives, cyanamide, and carbon monoxide to assemble the benzoxazinone framework.
Procedure
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Substrate Preparation : 2-Iodo-4-methylphenol is synthesized via iodination of 4-methylphenol.
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Carbonylation-Cyclization :
Reaction Conditions :
Advantages
Limitations
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High cost of palladium catalysts.
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Sensitivity to oxygen and moisture necessitates inert conditions.
Oxidation of Dihydro Precursors
Reaction Overview
The 3-oxo group is introduced by oxidizing a dihydrobenzoxazine precursor.
Procedure
Reaction Conditions :
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Oxidizing Agent: Jones reagent
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Temperature: 0–5°C
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Yield: 55–60%
Advantages
Limitations
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Over-oxidation risks forming carboxylic acid derivatives.
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Toxic chromium waste necessitates careful disposal.
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | N-Methyl-2-amino-5-cyanophenol | Chloroacetyl chloride | 60–70% | High regioselectivity | Multi-step synthesis |
| Nucleophilic Substitution | 6-Bromo-2-methyl-benzoxazinone | CuCN | 50–65% | Simple substitution | Copper residue purification |
| Carbonylation | 2-Iodo-4-methylphenol | Pd(PPh₃)₄, Mo(CO)₆ | 70–76% | One-pot synthesis | Costly catalysts |
| Oxidation | Dihydrobenzoxazine-6-carbonitrile | Jones reagent | 55–60% | Scalability | Toxic byproducts |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural resemblance to biologically active molecules. Its derivatives have been investigated for their potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with a similar oxazine structure exhibit cytotoxic effects against various cancer cell lines. Studies have suggested that modifications to the oxazine ring can enhance these effects, making it a candidate for further drug development .
- Antimicrobial Properties : Some derivatives of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Organic Synthesis
In organic synthesis, 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic organic chemistry .
- Functionalization : The presence of the carbonitrile group allows for further functionalization, enabling chemists to modify the compound for specific applications or to enhance its properties .
Material Science
The unique properties of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine also extend into material science:
- Polymer Chemistry : Research has explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. Its inclusion can lead to materials with enhanced performance characteristics suitable for various industrial applications .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
- Structure : Ethoxy group replaces methyl at position 2.
- Synthesis : Isolated in 89% yield via biocatalytic oxidation .
- Properties: 1H NMR: δ 6.91–6.98 (m, 2H), 3.64–3.95 (ethoxy protons), 1.05–1.29 (ethoxy CH3) . Bioactivity: Not explicitly reported, but the ethoxy group may enhance lipophilicity compared to the methyl analogue.
4-Benzyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
- Structure : Benzyl group at position 3.
- Synthesis : Achieved via Cs₂CO₃-mediated coupling (92% yield) .
- Properties: 1H NMR: δ 7.36–7.21 (benzyl protons), 5.18 (s, 2H, benzyl CH₂) . Applications: Demonstrated utility in constructing 1,4-benzooxazinone scaffolds for drug discovery .
Functional Group Modifications
N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine Derivatives
- Structure : Guanidine moieties attached to position 6.
- Bioactivity : Potent Na/H exchange inhibitors with IC₅₀ values of 0.036–0.073 µM. Hydrochlorides and methanesulfonates exhibit water solubility of 3–5 mg/mL, suitable for therapeutic use .
- Key Example : (R/S)-N-(2-Ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine (IC₅₀: 0.036 µM) .
Methyl 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate
AZD9977
- Structure : Incorporates the target compound as a substructure, linked to a fluoro-benzoxazine moiety.
- Application: Novel mineralocorticoid receptor modulator, highlighting the benzoxazine scaffold’s role in drug design .
1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione
- Structure : Complex derivative with trifluoro and propargyl groups.
- Application : Patent-protected crystalline form for plant protection agents .
Comparative Data Table
Structural and Functional Insights
- Electron-Withdrawing Groups : The nitrile at position 6 enhances electrophilicity, facilitating nucleophilic additions or cyclizations .
- Substituent Effects: Methyl vs. Benzyl Groups: Enhance π-π stacking in biological targets, as seen in 4-benzyl derivatives .
- Biological Potency : Guanidine derivatives demonstrate that substituent size and polarity critically influence ion channel inhibition .
Biological Activity
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS No. 179950-77-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C11H11N2O. Its structure features a benzo[b][1,4]oxazine ring, which is significant for its biological activity. The carbonitrile group contributes to its reactivity and interaction with biological targets.
1. Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
One of the most notable biological activities of this compound is its role as an inhibitor of GSK-3β, an enzyme implicated in various diseases such as Alzheimer's disease, cancer, and diabetes. A study identified a related compound with an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, indicating a strong potential for therapeutic application in neurodegenerative diseases .
2. Antitumor Activity
Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antitumor properties. A series of compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. Many showed IC50 values in the nanomolar range, suggesting potent anticancer activity .
3. Antimicrobial Properties
Compounds similar to 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that these compounds can inhibit the growth of bacteria and fungi at low concentrations .
The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its biological effects primarily involves enzyme inhibition and interaction with cellular signaling pathways. For instance, GSK-3β inhibition leads to increased levels of phosphorylated substrates that can modulate cell survival and proliferation pathways .
Case Study 1: GSK-3β Inhibition
In a study involving neuroblastoma N2a cells treated with a derivative compound, researchers observed a significant increase in phosphorylated GSK-3β levels, confirming its inhibitory effect. This suggests potential applications in treating neurodegenerative diseases by modulating this pathway .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of various derivatives based on the benzo[b][1,4]oxazine scaffold. The results indicated that several compounds exhibited potent antitumor activity against breast cancer cell lines with IC50 values ranging from 10 nM to 100 nM .
Data Summary
| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 Value |
|---|---|---|---|
| F389-0663 | GSK-3β Inhibitor | GSK-3β | 1.6 μM |
| Various Derivatives | Antitumor Activity | Cancer Cell Lines | 10 - 100 nM |
| Similar Compounds | Antimicrobial Activity | Various Pathogens | Low μg/mL range |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or hydroxyl intermediates with carbonyl-containing reagents. Key steps include:
- Cyclization : Use of acid catalysts (e.g., acetic acid) under reflux to form the oxazine ring.
- Nitrile Introduction : Employing nucleophilic substitution or cyanation reactions (e.g., KCN/CuCN) at the 6-position.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Adjust reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio of amine to carbonyl reagent). Monitor progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : and NMR to confirm substituent positions (e.g., methyl at C2, nitrile at C6).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98%).
- Melting Point : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Address these by:
- X-ray Diffraction : Resolve absolute configuration and compare bond lengths/angles with computational models (DFT or molecular mechanics).
- Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and −40°C.
- Solvent Polarity Studies : Test in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.
- Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm) .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Focus on systematic modifications and bioassays:
- Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at C6 or C2.
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC determination).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC.
- Data Analysis : Use multivariate regression to identify substituent effects on activity .
Q. How should researchers address low solubility in aqueous buffers during biological testing?
- Methodological Answer : Employ solubility enhancement techniques:
- Co-Solvents : Prepare stock solutions in DMSO (≤10% final concentration) and dilute with PBS.
- Surfactants : Use Tween-80 or PEG-400 (0.1–1% v/v) to stabilize suspensions.
- pH Adjustment : Test solubility in buffers at pH 2–9 (e.g., citrate-phosphate) to identify optimal conditions.
- Lyophilization : Pre-treat compound with cyclodextrins for nanoparticle formulation .
Notes
- Avoid using commercial databases like . Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and experimental protocols .
- For advanced SAR studies, integrate synthetic chemistry with computational biology to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
